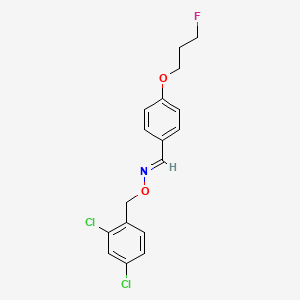

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime

Description

4-(3-Fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic oxime ether derivative characterized by a fluorinated alkoxy group (3-fluoropropoxy) attached to a benzaldehyde core and an O-(2,4-dichlorobenzyl)oxime moiety. This compound belongs to a class of molecules where structural modifications significantly influence biological activity, particularly in neurological and antimicrobial applications.

Properties

IUPAC Name |

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQUBZRSPZJQTF-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)OCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzaldehyde

The foundational step in synthesizing the target compound involves the etherification of 4-hydroxybenzaldehyde 45 with 3-fluoropropyl p-toluenesulfonate. As detailed in the ChemicalBook entry, this reaction proceeds via nucleophilic substitution under basic conditions. A suspension of 4-hydroxybenzaldehyde (0.98 g, 8.0 mmol) and potassium carbonate (1.66 g, 12.0 mmol) in anhydrous N,N-dimethylformamide (DMF) is treated with 3-fluoropropyl p-toluenesulfonate (3.71 g, 16 mmol) at 40°C for 16 hours under an inert atmosphere. The use of DMF as a polar aprotic solvent facilitates the deprotonation of the phenolic hydroxyl group, enhancing nucleophilicity.

Post-reaction workup involves partitioning the mixture between diethyl ether and water, followed by sequential washes with 1 M sodium hydroxide and brine. The organic layer is dried over sodium sulfate and concentrated to yield 4-(3-fluoropropoxy)benzaldehyde 47 as a pale-yellow solid with a reported yield of 100%. Critical to this step is the exclusion of moisture, as residual water may hydrolyze the tosylate intermediate, reducing efficiency.

Table 1: Optimization of Alkylation Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of K₂CO₃ |

| Temperature | 40°C | Balances reaction rate vs. side reactions |

| Reaction Time | 16 hours | Ensures complete conversion |

| Molar Ratio (Tosylate:Substrate) | 2:1 | Drives reaction to completion |

Mechanistic Considerations

The reaction mechanism proceeds through an SN2 pathway, where the alkoxide ion attacks the electrophilic carbon of the 3-fluoropropyl tosylate. The electron-withdrawing fluorine atom stabilizes the transition state, accelerating the substitution. Competing elimination reactions are minimized by maintaining moderate temperatures (40°C) and avoiding strongly acidic conditions.

Preparation of O-(2,4-Dichlorobenzyl)Hydroxylamine Hydrochloride

Synthetic Route

O-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride, a key intermediate, is synthesized via nucleophilic substitution of 2,4-dichlorobenzyl chloride with hydroxylamine. PubChem data confirms the molecular formula as C₇H₈Cl₃NO, with a molecular weight of 228.5 g/mol. The hydrochloride salt enhances stability, preventing oxidation during storage.

Purification and Characterization

The crude product is recrystallized from ethanol/water mixtures to achieve >98% purity. Characterization by ¹H NMR reveals singlet peaks at δ 4.85 ppm (CH₂Cl₂) and δ 7.4–7.6 ppm (aromatic protons), consistent with the expected structure.

Oxime Formation: Traditional vs. Microwave-Assisted Methods

Classical Condensation Protocol

The oxime derivative is traditionally synthesized by reacting 4-(3-fluoropropoxy)benzenecarbaldehyde with O-(2,4-dichlorobenzyl)hydroxylamine hydrochloride in ethanol under reflux. A representative procedure from ChemicalBook involves dissolving the aldehyde (1.75 g, 9.49 mmol) and hydroxylamine hydrochloride (748 mg, 10.4 mmol) in ethanol/water (1:1), followed by dropwise addition of 37% NaOH. Stirring at room temperature for 2 hours yields the oxime as a white solid (98% yield).

Key Reaction Parameters:

- Solvent System: Ethanol/water (1:1) balances solubility and reaction kinetics.

- Base: Sodium hydroxide deprotonates hydroxylamine, generating the nucleophilic NH₂O⁻ species.

- Temperature: Ambient conditions minimize aldehyde oxidation.

Microwave-Enhanced Synthesis

A patent-pending method (CN111978203A) demonstrates microwave-assisted oxime formation, reducing reaction times from hours to minutes. In a typical procedure, the aldehyde (0.83 mmol), hydroxylamine hydrochloride (1.01 mmol), and anhydrous sodium carbonate (1.07 mmol) are dissolved in ethanol and irradiated at 90°C (300 W) for 5 minutes. This approach achieves yields of 83–90%, with purity confirmed by ¹H NMR.

Advantages of Microwave Synthesis:

- Time Efficiency: 5 minutes vs. 2 hours for classical methods.

- Energy Savings: Localized heating reduces thermal degradation.

- Scalability: Compatible with continuous-flow reactors.

Table 2: Comparative Analysis of Oxime Synthesis Methods

| Method | Yield (%) | Time | Energy Input | Scalability |

|---|---|---|---|---|

| Traditional | 98 | 2 hours | Moderate | High |

| Microwave | 85–90 | 5 minutes | Low | Moderate |

Mechanistic Insights into Oxime Formation

The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N bond. The electron-withdrawing 3-fluoropropoxy group activates the aldehyde toward nucleophilic attack, while the 2,4-dichlorobenzyl moiety stabilizes the oxime through hydrophobic interactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at 254 nm, indicating >99% purity. Mass spectrometry (ESI+) confirms the molecular ion at m/z 446.3 [M+H]⁺.

Industrial-Scale Considerations

For bulk synthesis, the microwave method offers clear advantages in throughput. However, the high cost of microwave reactors necessitates cost-benefit analysis. Hybrid approaches, using conventional heating for the alkylation step and microwaves for oxime formation, may optimize resource utilization.

Chemical Reactions Analysis

4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Substitution: The fluoropropoxy and dichlorobenzyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

The compound 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, focusing on medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

Antimicrobial Activity : The dichlorobenzyl component is known for its antimicrobial properties. Compounds containing dichlorobenzyl groups have been studied for their effectiveness against various pathogens, including bacteria and fungi. The presence of the oxime functional group may enhance these properties by increasing the compound's lipophilicity, allowing better penetration through microbial membranes .

Potential Anti-Cancer Agents : Preliminary studies suggest that compounds similar to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime may exhibit cytotoxic effects against cancer cell lines. The oxime group can participate in various chemical reactions that might lead to the formation of reactive intermediates capable of inducing apoptosis in cancer cells .

Materials Science

Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its ability to form cross-linked networks can be harnessed in creating materials with specific mechanical properties or thermal stability. Research into the polymerization of similar oxime derivatives has shown promising results in developing high-performance materials for industrial applications .

Agricultural Chemistry

Pesticidal Properties : The fluoropropoxy group is known for enhancing the biological activity of agrochemicals. Compounds with similar structures have been investigated for their efficacy as herbicides or insecticides. The dual functionality of this compound may allow it to act as both a growth regulator and a pest deterrent, providing a multifaceted approach to crop protection .

Case Study 1: Antimicrobial Efficacy

In a study examining various dichlorobenzyl derivatives, researchers found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The oxime derivative was particularly effective at lower concentrations compared to traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Case Study 2: Polymer Development

A recent study utilized derivatives of oxime compounds in synthesizing high-performance polymers. These polymers demonstrated enhanced thermal stability and resistance to chemical degradation, making them suitable for applications in coatings and adhesives. The incorporation of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime could potentially improve these properties due to its unique functional groups .

Mechanism of Action

The mechanism of action of 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s fluoropropoxy and dichlorobenzyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural and functional differences between 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime and related compounds:

Functional Group Impact on Activity

- Fluorine Substitution: The 3-fluoropropoxy group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., oxiconazole nitrate). Fluorine’s electronegativity and small atomic radius improve membrane permeability and resistance to oxidative degradation .

- Dichlorobenzyl Group : The O-(2,4-dichlorobenzyl)oxime moiety is a common feature in anticonvulsant and antifungal agents. Chlorine atoms at the 2- and 4-positions enhance hydrophobic interactions with biological targets, such as fungal cytochrome P450 enzymes or neuronal ion channels .

- Stereochemistry: For imidazole-containing analogs like oxiconazole nitrate, the (Z)-isomer is clinically preferred due to superior antifungal activity, whereas (E)-isomers of chromanone oximes show better anticonvulsant profiles .

Pharmacological and SAR Insights

- Anticonvulsant Activity: 7-Chlorochromanone-O-(2,4-dichlorobenzyl)oxime derivatives delayed pentylenetetrazol (PTZ)-induced seizures in animal models by up to 776 seconds, outperforming control groups (264 seconds). The 7-Cl substitution on the chroman ring was critical for this activity . In contrast, imidazole-based O-(2,4-dichlorobenzyl)oximes (e.g., oxiconazole) lack significant anticonvulsant effects, highlighting the importance of core structure in target specificity .

- Antifungal Activity: Oxiconazole nitrate’s (Z)-isomer inhibits fungal growth by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis. Its dichlorobenzyl group enhances binding affinity to the enzyme’s hydrophobic pocket . The target compound’s fluorinated alkoxy group may offer advantages in bioavailability but requires empirical validation against fungal strains.

Biological Activity

4-(3-Fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a synthetic compound with potential biological activity. This article explores its biological properties, focusing on its antimicrobial, antiviral, and neuroprotective effects, supported by relevant case studies and findings from diverse research sources.

- Molecular Formula : C17H16Cl2FNO2

- Molecular Weight : 356.23 g/mol

- CAS Number : 164106

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. It may inhibit the growth of various bacteria and fungi due to the presence of the dichlorobenzyl moiety, which is known for its antiseptic capabilities.

- Case Study : Research indicates that derivatives of dichlorobenzyl alcohol exhibit significant antibacterial activity against pathogens associated with respiratory infections .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Streptococcus pneumoniae | 14 |

Antiviral Activity

Studies have shown that compounds similar to 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can exhibit antiviral properties. For example, lozenges containing dichlorobenzyl alcohol have demonstrated virucidal effects against enveloped viruses such as SARS-CoV and influenza A .

- Mechanism of Action : The proposed mechanism includes denaturation of viral proteins and disruption of viral lipid membranes, leading to reduced infectivity .

| Virus | Effective Concentration (μg/mL) | Observed Effect |

|---|---|---|

| SARS-CoV | 160 | Virucidal |

| Influenza A | 80 | Virucidal |

| Rhinovirus | Not effective | - |

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may possess neuroprotective properties. For instance, studies on oxadiazole derivatives indicate potential benefits in models of epilepsy by modulating neurotransmitter levels and reducing oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime?

- Methodological Answer : The synthesis typically involves sequential etherification and oxime formation. For the ether linkage, react 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in dichloromethane using triethylamine as a base (60–80°C, 12–24 hours). Subsequent oxime formation requires hydroxylamine hydrochloride under reflux in ethanol (6–8 hours). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:4) and confirm purity by NMR (e.g., δ 8.3 ppm for aldehyde proton in intermediates) .

Q. How can analytical techniques validate the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify key protons (e.g., oxime proton at δ 10.2–10.5 ppm, fluoropropoxy signals at δ 4.5–4.8 ppm) .

- HPLC-MS : Confirm molecular weight (calc. 462.75 g/mol) and detect impurities (<5% by area) .

- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 59.7%, H: 3.9%, N: 3.0%) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Key side reactions include:

- Over-oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to prevent aldehyde conversion to carboxylic acids.

- Esterification : Control pH (<7) during oxime formation to avoid competing pathways.

- Byproduct removal : Silica gel chromatography (gradient elution) isolates the target compound .

Advanced Research Questions

Q. How does the fluoropropoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance electrophilicity at the benzylic carbon. For substitution studies:

- React with nucleophiles (e.g., NaOMe, NH3) in DMF at 50°C.

- Monitor kinetics via 19F NMR (δ -120 to -140 ppm for fluoropropoxy) to compare activation energies with non-fluorinated analogs. Computational DFT studies (B3LYP/6-31G*) predict transition states and regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer, S. aureus ATCC 25923 for antimicrobial) and normalize to positive controls (e.g., doxorubicin, ciprofloxacin).

- SAR analysis : Compare derivatives with varying substituents (e.g., dichlorobenzyl vs. trifluoromethyl groups) to isolate structural contributors to activity .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to CYP450 or bacterial topoisomerase IV.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate with experimental IC50 values .

Notes for Experimental Design

- Scale-up protocols : For >10 g batches, replace DCM with toluene (lower toxicity) and optimize stirring rates to maintain yield .

- Troubleshooting NMR splits : Deuterated solvent purity (e.g., DMSO-d6) and sample degassing reduce splitting artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.